molecular formula C9H12O2S B1282783 Tert-butyl thiophene-2-carboxylate CAS No. 939-62-8

Tert-butyl thiophene-2-carboxylate

Cat. No. B1282783
CAS RN: 939-62-8
M. Wt: 184.26 g/mol
InChI Key: KJHXSOOIOVLNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl thiophene-2-carboxylate (TBTTC) is an organic compound belonging to the family of thiophenes. It is a colorless, crystalline solid with a molecular weight of 214.28 g/mol. TBTTC has a wide range of applications in the field of chemistry, specifically in the synthesis of various compounds, and in the field of medicine, as a pharmaceutical agent.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Tert-butyl thiophene-2-carboxylate plays a role in organic syntheses, such as the enantioselective addition of arylboronic acids to N-Boc arylimines using rhodium catalysts (Storgaard & Ellman, 2009).

Chemical Transformations and Reactions

Materials Science and Engineering

  • This compound is used in the synthesis of dendritic macromolecules, contributing to the development of materials with specific solubility characteristics and potential applications in nanotechnology and material engineering (Pesak, Moore & Wheat, 1997).

Photocatalysis and Light-Mediated Reactions

  • This compound is significant in photocatalysis, as demonstrated by its role in the C2-amination of thiophenes under visible-light irradiation, indicating its potential in sustainable and environmentally friendly chemical synthesis (Song, Yi, Dou, Li, Singh & Lei, 2017).

Molecular Synthesis and Drug Development

Mechanism of Action

Target of Action

Tert-butyl thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The mode of action of this compound involves a palladium(II)-catalyzed carboxylation reaction with CO2 . This reaction consists of two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) is the result of palladium(II) acetate induced deprotonation, and the nucleophile attacks the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .

Result of Action

The result of the action of this compound is the formation of a C–C bond through a three-membered cyclic conformation arrangement involving the interaction of the transition metal and the CO2 . The CO2 insertion step is the rate-determining step for this entire reaction process .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it was reported that this compound realized the direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu, with the product yield of 79% . The CO2 insertion step was the rate-determining step via the DFT calculations and kinetic isotope effect experiment .

Safety and Hazards

Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

tert-butyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHXSOOIOVLNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542206
Record name tert-Butyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939-62-8
Record name tert-Butyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.